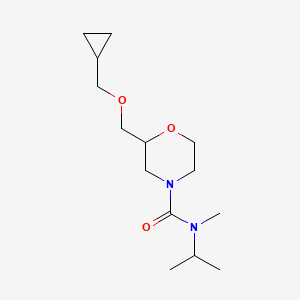
N-(3-methyl-1,3-thiazol-2-ylidene)-3-(2,2,3,3-tetrafluoropropoxy)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-methyl-1,3-thiazol-2-ylidene)-3-(2,2,3,3-tetrafluoropropoxy)propanamide, also known as MTTP, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. MTTP is a thiazolylidene derivative that has been synthesized through a multi-step process involving the reaction of thiazolium salt with propanoic acid and tetrafluoropropoxyamine.
Mécanisme D'action
N-(3-methyl-1,3-thiazol-2-ylidene)-3-(2,2,3,3-tetrafluoropropoxy)propanamide exerts its effects by inhibiting the activity of NF-κB, a protein complex that regulates the expression of genes involved in inflammation and cancer. NF-κB is activated in response to various stimuli such as oxidative stress, infection, and inflammation, and plays a key role in the pathogenesis of various diseases including cancer, diabetes, and inflammatory disorders. N-(3-methyl-1,3-thiazol-2-ylidene)-3-(2,2,3,3-tetrafluoropropoxy)propanamide inhibits the activity of NF-κB by blocking the phosphorylation and degradation of its inhibitor, IκBα, thereby preventing the translocation of NF-κB to the nucleus and subsequent gene expression.
Biochemical and Physiological Effects
N-(3-methyl-1,3-thiazol-2-ylidene)-3-(2,2,3,3-tetrafluoropropoxy)propanamide has been shown to have various biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α). N-(3-methyl-1,3-thiazol-2-ylidene)-3-(2,2,3,3-tetrafluoropropoxy)propanamide has also been shown to inhibit the expression of cyclooxygenase-2 (COX-2), an enzyme involved in the production of prostaglandins that play a key role in inflammation. In addition, N-(3-methyl-1,3-thiazol-2-ylidene)-3-(2,2,3,3-tetrafluoropropoxy)propanamide has been shown to improve glucose tolerance and insulin sensitivity in animal models of diabetes.
Avantages Et Limitations Des Expériences En Laboratoire
N-(3-methyl-1,3-thiazol-2-ylidene)-3-(2,2,3,3-tetrafluoropropoxy)propanamide has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. N-(3-methyl-1,3-thiazol-2-ylidene)-3-(2,2,3,3-tetrafluoropropoxy)propanamide is also soluble in common organic solvents such as dimethyl sulfoxide (DMSO) and ethanol, making it easy to prepare stock solutions for in vitro experiments. However, N-(3-methyl-1,3-thiazol-2-ylidene)-3-(2,2,3,3-tetrafluoropropoxy)propanamide has some limitations for lab experiments. It is a relatively new compound, and its effects on various biological systems are not fully understood. Further studies are needed to determine the optimal concentration and duration of N-(3-methyl-1,3-thiazol-2-ylidene)-3-(2,2,3,3-tetrafluoropropoxy)propanamide treatment for different experimental conditions.
Orientations Futures
N-(3-methyl-1,3-thiazol-2-ylidene)-3-(2,2,3,3-tetrafluoropropoxy)propanamide has shown promising results in various scientific research fields, and there are several future directions for its study. One potential area of research is the development of N-(3-methyl-1,3-thiazol-2-ylidene)-3-(2,2,3,3-tetrafluoropropoxy)propanamide analogs that have improved pharmacokinetic and pharmacodynamic properties. Another area of research is the study of the molecular mechanisms underlying the anti-inflammatory, anti-cancer, and anti-diabetic effects of N-(3-methyl-1,3-thiazol-2-ylidene)-3-(2,2,3,3-tetrafluoropropoxy)propanamide. Further studies are also needed to determine the safety and efficacy of N-(3-methyl-1,3-thiazol-2-ylidene)-3-(2,2,3,3-tetrafluoropropoxy)propanamide in human clinical trials.
Méthodes De Synthèse
N-(3-methyl-1,3-thiazol-2-ylidene)-3-(2,2,3,3-tetrafluoropropoxy)propanamide is synthesized through a multi-step process that involves the reaction of thiazolium salt with propanoic acid and tetrafluoropropoxyamine. The first step involves the reaction of 3-methyl-1,3-thiazolium salt with propanoic acid in the presence of a base such as triethylamine. The resulting intermediate is then reacted with tetrafluoropropoxyamine to form the final product, N-(3-methyl-1,3-thiazol-2-ylidene)-3-(2,2,3,3-tetrafluoropropoxy)propanamide.
Applications De Recherche Scientifique
N-(3-methyl-1,3-thiazol-2-ylidene)-3-(2,2,3,3-tetrafluoropropoxy)propanamide has been shown to have potential therapeutic applications in various scientific research fields. It has been studied for its anti-inflammatory, anti-cancer, and anti-diabetic properties. N-(3-methyl-1,3-thiazol-2-ylidene)-3-(2,2,3,3-tetrafluoropropoxy)propanamide has been shown to inhibit the activity of nuclear factor kappa B (NF-κB), a protein complex that regulates the expression of genes involved in inflammation and cancer. N-(3-methyl-1,3-thiazol-2-ylidene)-3-(2,2,3,3-tetrafluoropropoxy)propanamide has also been shown to inhibit the growth of cancer cells by inducing apoptosis, a process of programmed cell death. In addition, N-(3-methyl-1,3-thiazol-2-ylidene)-3-(2,2,3,3-tetrafluoropropoxy)propanamide has been shown to improve glucose tolerance and insulin sensitivity in animal models of diabetes.
Propriétés
IUPAC Name |
N-(3-methyl-1,3-thiazol-2-ylidene)-3-(2,2,3,3-tetrafluoropropoxy)propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12F4N2O2S/c1-16-3-5-19-9(16)15-7(17)2-4-18-6-10(13,14)8(11)12/h3,5,8H,2,4,6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAGJBRDCAUDPQK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CSC1=NC(=O)CCOCC(C(F)F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12F4N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-methyl-1,3-thiazol-2-ylidene)-3-(2,2,3,3-tetrafluoropropoxy)propanamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[2-[2-(difluoromethoxy)phenyl]ethyl]cyclopropanesulfonamide](/img/structure/B7634381.png)
![[1-[6-[(2-Ethyl-1,3-thiazol-4-yl)methylamino]pyrimidin-4-yl]piperidin-3-yl]methanol](/img/structure/B7634389.png)
![N-[1-(3-fluoropyridin-2-yl)pyrrolidin-3-yl]-5-methyl-1,4-thiazepane-4-carboxamide](/img/structure/B7634396.png)
![1-Benzothiophen-3-yl-[2-(2-hydroxypropan-2-yl)pyrrolidin-1-yl]methanone](/img/structure/B7634403.png)
![[6-(dimethylamino)pyridin-3-yl]-[4-(2-methyl-1H-indol-3-yl)piperidin-1-yl]methanone](/img/structure/B7634412.png)

![(4-Furo[3,2-c]pyridin-4-ylpiperazin-1-yl)-pyridin-4-ylmethanone](/img/structure/B7634438.png)
![1-[2-(3,4-Difluorophenyl)-1-methylpyrrolidin-3-yl]-3-(3-methylpyridin-4-yl)urea](/img/structure/B7634449.png)
![1-[[(3-Chloropyridin-4-yl)-methylamino]methyl]cyclopentan-1-ol](/img/structure/B7634460.png)
![4-[(5-Methyl-1,3-thiazol-2-yl)methylsulfanyl]butanenitrile](/img/structure/B7634466.png)
![2-[3-(3-methyl-1,2,4-oxadiazol-5-yl)piperidin-1-yl]-N-(2-propan-2-ylphenyl)acetamide](/img/structure/B7634486.png)
![[3-[(1-Methyl-3-thiophen-2-ylpyrazol-4-yl)methylamino]phenyl]methanol](/img/structure/B7634495.png)
![2-fluoro-4-methoxy-N-methyl-N-[2-(5-methyl-1,3-thiazol-2-yl)ethyl]benzenesulfonamide](/img/structure/B7634503.png)